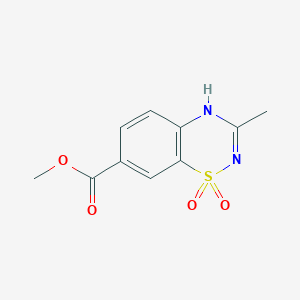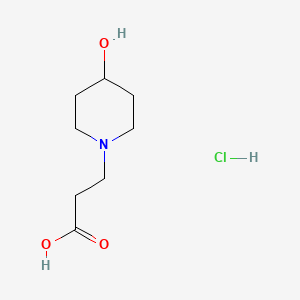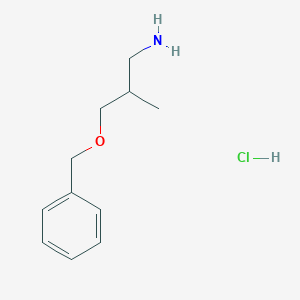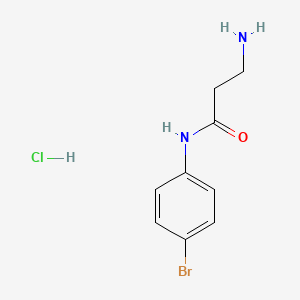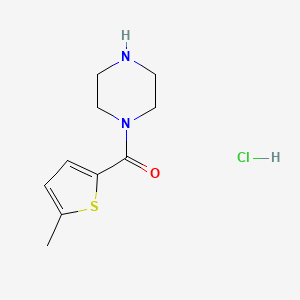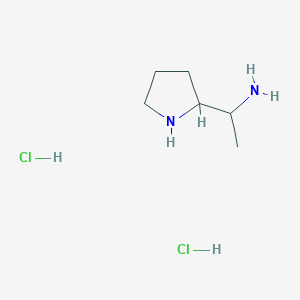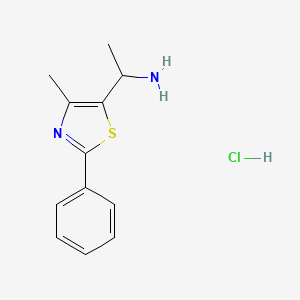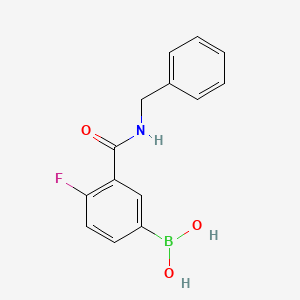
3-(Benzylcarbamoyl)-4-fluorophenylboronsäure
Übersicht
Beschreibung
(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
3-(Benzylcarbamoyl)-4-fluorophenylboronsäure: wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen. Diese Verbindung kann verwendet werden, um Proteine oder Peptide zu modifizieren, um ihre Funktion und Struktur zu untersuchen . Die Boronsäureeinheit interagiert spezifisch mit bestimmten Aminosäureseitenketten und erleichtert so die Bindung oder Freisetzung von Proteinen in der Affinitätschromatographie.
Arzneimittelforschung
In der Arzneimittelforschung dient diese Verbindung als vielseitiges Zwischenprodukt für die Synthese von Arzneimitteln. Ihre Boronsäuregruppe ist besonders nützlich in Suzuki-Kupplungsreaktionen, die entscheidend für die Herstellung komplexer, biologisch aktiver Moleküle sind .
Sensoranwendungen
Boronsäuren, einschließlich This compound, sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden. Diese Eigenschaft wird bei der Entwicklung von Sensoren für Glucose und andere Saccharide genutzt, was für die Diabetesbehandlung entscheidend ist .
Materialwissenschaften
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Herstellung neuartiger Polymere und Beschichtungen. Die Boronsäuregruppe kann stabile Boronsäureester mit Diolen bilden, was zu Materialien mit einzigartigen Eigenschaften wie Selbstheilung oder Reaktionsfähigkeit auf Umweltreize führt .
Katalyse
This compound: kann als Katalysator oder Katalysatorligand in verschiedenen organischen Reaktionen wirken. Ihre Fähigkeit, Komplexe mit verschiedenen Substraten zu bilden, kann die Reaktionsgeschwindigkeit und Selektivität verbessern .
Biokonjugation
Die Verbindung wird in Biokonjugationstechniken verwendet, bei denen sie an Biomoleküle wie Antikörper oder Nukleinsäuren gebunden wird. Dies ermöglicht die gezielte Abgabe von Medikamenten oder Bildgebungsmitteln an bestimmte Zellen oder Gewebe .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Boronsäuren auf ihr Potenzial zur Entwicklung neuer Herbizide und Pestizide untersucht. Ihre Wechselwirkung mit essentiellen Enzymen in Schädlingen kann ihren Lebenszyklus stören und Schäden an Feldfrüchten verhindern .
Umweltüberwachung
Schließlich kann This compound Teil von Systemen sein, die für die Umweltüberwachung entwickelt wurden. Ihre Reaktivität mit bestimmten Chemikalien macht sie für den Nachweis von Schadstoffen oder Toxinen in Wasser- und Bodenproben geeignet .
Eigenschaften
IUPAC Name |
[3-(benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-6-11(15(19)20)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRNEMSUVDKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660232 | |
| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-22-4 | |
| Record name | B-[4-Fluoro-3-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






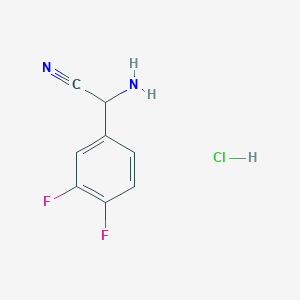
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)
